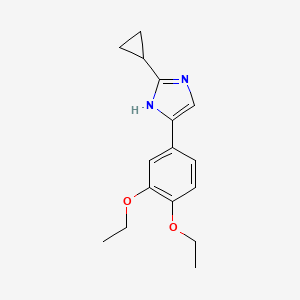
2-cyclopropyl-4-(3,4-diethoxyphenyl)-1H-imidazole
Descripción general
Descripción
2-cyclopropyl-4-(3,4-diethoxyphenyl)-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CPI-444 and is a potent and selective inhibitor of the adenosine A2A receptor.
Mecanismo De Acción
CPI-444 works by selectively inhibiting the adenosine A2A receptor, which is a G protein-coupled receptor that is expressed on various immune cells, including T cells and natural killer cells. By inhibiting this receptor, CPI-444 enhances the anti-tumor immune response and reduces inflammation and oxidative stress.
Biochemical and Physiological Effects
CPI-444 has been shown to have several biochemical and physiological effects, including enhancing the anti-tumor immune response, reducing inflammation and oxidative stress, and potentially reducing chronic pain. Additionally, CPI-444 has been shown to be well-tolerated in preclinical studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPI-444 is its selectivity and potency in inhibiting the adenosine A2A receptor. This makes it a valuable tool for studying the role of this receptor in various diseases and conditions. However, one limitation of CPI-444 is that it may not be effective in all patients, and further research is needed to identify biomarkers that can predict patient response.
Direcciones Futuras
There are several future directions for research on CPI-444, including identifying biomarkers that can predict patient response, studying its potential applications in other diseases and conditions, and developing more potent and selective inhibitors of the adenosine A2A receptor. Additionally, further research is needed to better understand the mechanism of action of CPI-444 and its potential side effects.
Conclusion
In conclusion, CPI-444 is a promising compound with potential applications in various fields, including cancer immunotherapy, neurodegenerative diseases, and chronic pain management. Its selective inhibition of the adenosine A2A receptor makes it a valuable tool for studying the role of this receptor in various diseases and conditions. However, further research is needed to fully understand the mechanism of action of CPI-444 and its potential side effects.
Aplicaciones Científicas De Investigación
CPI-444 has been extensively studied for its potential applications in various fields such as cancer immunotherapy, neurodegenerative diseases, and chronic pain. In cancer immunotherapy, CPI-444 has been shown to enhance the anti-tumor immune response by inhibiting the adenosine A2A receptor, which is known to suppress the immune system. CPI-444 has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease, where it may help reduce inflammation and oxidative stress. Additionally, CPI-444 has been studied for its potential use in chronic pain management.
Propiedades
IUPAC Name |
2-cyclopropyl-5-(3,4-diethoxyphenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-19-14-8-7-12(9-15(14)20-4-2)13-10-17-16(18-13)11-5-6-11/h7-11H,3-6H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUBTDQNYZKTHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CN=C(N2)C3CC3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B4254321.png)
![2-(1-(2-ethoxybenzyl)-4-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4254327.png)
![1-{[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine](/img/structure/B4254329.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4254330.png)
![N-(2,3-dimethylphenyl)-N'-[(5-isopropylisoxazol-3-yl)methyl]malonamide](/img/structure/B4254354.png)
![N-(2-methoxyethyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B4254359.png)
![3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B4254373.png)
![N-[2-(1-cyclohexen-1-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4254378.png)
![4-(5-{[({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)amino]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B4254381.png)
![N-cyclohexyl-3-{[(3-methoxybenzyl)amino]methyl}-N-methyl-2-pyridinamine](/img/structure/B4254390.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4254394.png)

![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-6-oxo-N-(3-pyridinylmethyl)-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B4254419.png)
![(5-{[1-(4-methoxy-3-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}-2-furyl)methanol](/img/structure/B4254438.png)